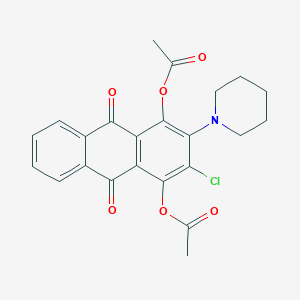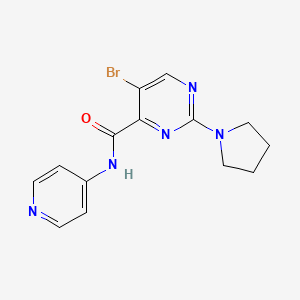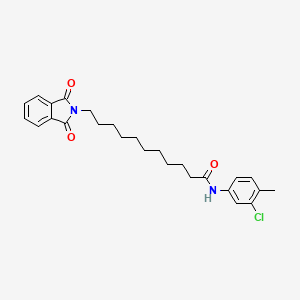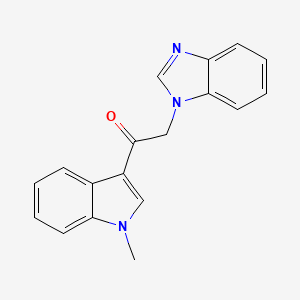
4-(Acetyloxy)-2-chloro-9,10-dioxo-3-piperidino-9,10-dihydro-1-anthracenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetyloxy)-2-chloro-9,10-dioxo-3-piperidino-9,10-dihydro-1-anthracenyl acetate is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, chloro, dioxo, and piperidino
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-piperidino-9,10-dihydro-1-anthracenyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation reactions.
Introduction of the chloro and dioxo groups: Chlorination and oxidation reactions are employed to introduce these functional groups.
Piperidino substitution: The piperidine ring is introduced via nucleophilic substitution reactions.
Acetylation: The final step involves acetylation to introduce the acetyloxy group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core.
Reduction: Reduction reactions can target the dioxo groups, converting them to hydroxyl groups.
Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of derivatives.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with hydroxyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The corresponding alcohol and acetic acid.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-piperidino-9,10-dihydro-1-anthracenyl acetate involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group, facilitating the formation of reactive intermediates. The chloro and dioxo groups can participate in redox reactions, while the piperidino group can enhance the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Similar Compounds:
- 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-morpholino-9,10-dihydro-1-anthracenyl acetate
- 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-pyrrolidino-9,10-dihydro-1-anthracenyl acetate
- 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-azepano-9,10-dihydro-1-anthracenyl acetate
Comparison:
- Structural Differences: The primary difference lies in the nature of the nitrogen-containing ring (piperidino, morpholino, pyrrolidino, azepano).
- Reactivity: The reactivity can vary based on the electronic and steric effects of the different nitrogen-containing rings.
- Applications: While all these compounds may have similar applications, the specific properties and efficacy can differ based on their structure.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C23H20ClNO6 |
|---|---|
Peso molecular |
441.9 g/mol |
Nombre IUPAC |
(4-acetyloxy-3-chloro-9,10-dioxo-2-piperidin-1-ylanthracen-1-yl) acetate |
InChI |
InChI=1S/C23H20ClNO6/c1-12(26)30-22-16-17(21(29)15-9-5-4-8-14(15)20(16)28)23(31-13(2)27)19(18(22)24)25-10-6-3-7-11-25/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
Clave InChI |
OZGUYNPPWRYIFG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC(=O)C)Cl)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11046698.png)
![ethyl {4-[3-amino-1-(4-chlorophenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11046704.png)
![3-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-phenyl-1,2-oxazole](/img/structure/B11046709.png)


![3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11046727.png)
![3-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11046728.png)
![1-hydroxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11046731.png)
![4-Amino-1-(3,4-dimethylphenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046736.png)

![1-(3-methylphenyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11046756.png)
![2-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B11046759.png)
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046760.png)
![4-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-2-phenylmorpholine](/img/structure/B11046787.png)